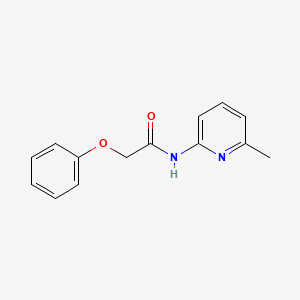

N-(6-methylpyridin-2-yl)-2-phenoxyacetamide

Description

Historical Perspectives and Initial Discovery in Chemical Biology

While the specific initial discovery of N-(6-methylpyridin-2-yl)-2-phenoxyacetamide is not extensively documented in seminal publications, its appearance in the catalogs of chemical suppliers catering to early-stage research, such as Sigma-Aldrich, indicates its role as a fundamental building block for scientific investigation. The synthesis of such compounds is often driven by the ongoing interest in the biological activities of their constituent chemical classes. The development of novel synthetic methodologies allows for the creation of diverse libraries of compounds for screening, and this compound is a representative product of such endeavors. Its likely synthesis would involve standard amide bond formation reactions, for instance, the reaction of 2-amino-6-methylpyridine (B158447) with a phenoxyacetyl chloride or a related activated carboxylic acid derivative. researchgate.net

Structural Significance within Pyridine (B92270) and Phenoxyacetamide Compound Classes

The structure of this compound is a composite of two highly significant pharmacophores: the pyridine ring and the phenoxyacetamide group. Each of these components imparts desirable properties to the molecule, making it an attractive scaffold for medicinal chemistry.

The pyridine moiety is a common feature in numerous pharmaceutical agents due to its ability to enhance solubility and metabolic stability. sciencepg.comglobalresearchonline.net As a bioisostere for benzene (B151609) rings, the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which can be crucial for molecular recognition at biological targets. nih.gov Pyridine derivatives are known to possess a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govtandfonline.comsemanticscholar.org

The phenoxyacetamide group is also recognized as a "privileged scaffold" in drug discovery. mdpi.com This structural motif is present in a variety of biologically active compounds and is known to contribute to a range of pharmacological effects, including anticancer, anti-inflammatory, and analgesic activities. nih.govarchivepp.com The ether linkage and the acetamide (B32628) group can participate in hydrogen bonding and other non-covalent interactions, which are essential for binding to enzymes and receptors. nih.gov

The combination of these two moieties in this compound results in a molecule with a unique three-dimensional structure and electronic properties, offering multiple points for interaction with biological macromolecules.

Role as a Chemical Scaffold and Lead Compound in Research Efforts

This compound serves as an excellent chemical scaffold for the generation of compound libraries for high-throughput screening. documentsdelivered.com Its structure allows for systematic modifications at several positions, including the pyridine ring, the phenoxy group, and the acetamide linker. These modifications can lead to the discovery of new compounds with enhanced potency, selectivity, and pharmacokinetic profiles.

Research on analogous structures has demonstrated the potential of this scaffold. For example, derivatives of N-pyridinyl acetamide have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. mdpi.com Similarly, phenoxyacetamide derivatives have been investigated as inhibitors of various enzymes, including SARS-CoV-2 main protease and monoamine oxidase. nih.govresearchgate.net

In one study, a series of N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives were identified as novel potential inhibitors of BCR-ABL1, a key target in chronic myeloid leukemia. nih.gov Another research effort focused on N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as agents against colitis. researchgate.netnih.gov These examples underscore the utility of the N-(pyridin-2-yl)-acetamide and phenoxyacetamide frameworks in the development of new therapeutic agents. The core structure of this compound provides a versatile starting point for the design and synthesis of new lead compounds targeting a wide range of diseases.

Below is an interactive data table summarizing the properties of related compounds, illustrating the significance of the pyridine and phenoxyacetamide moieties.

| Compound Class | Key Structural Features | Common Biological Activities | Reference |

| Pyridine Derivatives | Nitrogen-containing aromatic heterocycle | Antibacterial, Antifungal, Anticancer, Anti-inflammatory | sciencepg.comnih.govtandfonline.comsemanticscholar.org |

| Phenoxyacetamide Derivatives | Phenoxy group linked to an acetamide | Anticancer, Anti-inflammatory, Analgesic, Antiviral | mdpi.comnih.govarchivepp.comnih.gov |

| N-pyridinyl-acetamides | Pyridine ring connected via an acetamide linker | Cytotoxic, Enzyme inhibition | mdpi.comresearchgate.netnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

N-(6-methylpyridin-2-yl)-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-11-6-5-9-13(15-11)16-14(17)10-18-12-7-3-2-4-8-12/h2-9H,10H2,1H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVRGYRFEFGONQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)COC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of N 6 Methylpyridin 2 Yl 2 Phenoxyacetamide

Established Synthetic Routes and Reaction Pathways

The foundational methods for synthesizing N-(6-methylpyridin-2-yl)-2-phenoxyacetamide and its analogs involve straightforward acylation reactions. These can be categorized into one-step and multi-step approaches, depending on the starting materials and the need for intermediate activation steps.

One-Step Synthetic Approaches

The most direct method for the synthesis of the target compound involves the reaction of 2-amino-6-methylpyridine (B158447) with a reactive derivative of 2-phenoxyacetic acid. A common approach is the use of 2-phenoxyacetyl chloride. This electrophilic acyl chloride readily reacts with the nucleophilic amino group of 2-amino-6-methylpyridine in the presence of a base to neutralize the hydrogen chloride byproduct.

This reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) or pyridine (B92270), at room temperature or with gentle heating. The use of pyridine as both a solvent and a base can be advantageous in driving the reaction to completion. This method is often favored for its simplicity and the high yields that can be achieved.

Multi-Step Synthetic Strategies

Multi-step syntheses typically involve the in-situ generation of a reactive acylating agent from 2-phenoxyacetic acid. This is a common strategy when the corresponding acyl chloride is not commercially available or is unstable. The synthesis begins with the activation of the carboxylic acid group of 2-phenoxyacetic acid.

One common method involves treating 2-phenoxyacetic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form 2-phenoxyacetyl chloride. researchgate.net This intermediate is then reacted with 2-amino-6-methylpyridine in a subsequent step, as described in the one-step approach. researchgate.net

Alternatively, peptide coupling reagents can be employed to facilitate the amide bond formation directly from the carboxylic acid and the amine. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) are widely used for this purpose. ucl.ac.uk These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. This approach is often preferred for its mild reaction conditions and broad functional group tolerance. researchgate.net

Advanced Synthetic Techniques and Optimization

To improve the efficiency, yield, and sustainability of the synthesis of this compound, more advanced techniques have been explored. These include the use of catalytic methods and strategies aimed at maximizing the product yield.

Catalytic Methods in Compound Synthesis

Catalytic approaches to amide bond formation are gaining traction as they offer a more atom-economical and environmentally friendly alternative to stoichiometric activating agents. researchgate.net While specific catalytic methods for this compound are not extensively detailed in readily available literature, general principles of catalytic amide synthesis can be applied.

For instance, boronic acid derivatives have been shown to catalyze the direct amidation of carboxylic acids and amines. researchgate.net This method typically requires elevated temperatures to drive off the water byproduct. Another approach involves the use of transition metal catalysts. researchgate.net Furthermore, biocatalytic methods, employing enzymes like lipases, are also an emerging green alternative for amide bond formation. rsc.org A recent development involves a one-pot reaction using 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) as a catalyst with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form amide bonds with high yields without the need for heat. eurekalert.org

High-Yield Synthesis Strategies

Achieving high yields is a primary goal in chemical synthesis. For the preparation of this compound, several factors can be optimized. Careful control of reaction conditions, such as temperature, reaction time, and solvent choice, is crucial. The purity of the starting materials, 2-amino-6-methylpyridine and 2-phenoxyacetic acid or its derivatives, also plays a significant role.

In acylation reactions involving acyl chlorides, the slow, dropwise addition of the acyl chloride to a cooled solution of the amine and a base can help to control the reaction rate and minimize side reactions, leading to higher yields and purity of the final product. nih.gov When using coupling reagents, ensuring anhydrous conditions is often necessary to prevent the hydrolysis of the activated intermediate, which would reduce the yield. nih.gov Purification techniques, such as recrystallization or column chromatography, are employed to isolate the product in high purity.

Design and Synthesis of this compound Derivatives

The synthesis of derivatives of this compound allows for the systematic investigation of how structural modifications impact the compound's properties. nih.gov Derivatives can be prepared by introducing substituents on the phenoxy ring, the pyridine ring, or both.

The synthesis of these derivatives generally follows the same synthetic routes described above. For example, to introduce substituents on the phenoxy ring, a substituted phenol (B47542) can be used as a starting material to synthesize the corresponding substituted 2-phenoxyacetic acid. nih.gov This substituted acid can then be coupled with 2-amino-6-methylpyridine.

Similarly, to create derivatives with substituents on the pyridine ring, a substituted 2-aminopyridine (B139424) can be used. For instance, reacting various substituted 2-aminopyridines with 2-phenoxyacetyl chloride would yield a library of N-(substituted-pyridin-2-yl)-2-phenoxyacetamides. nih.govmdpi.com

Below is an interactive table showcasing examples of reactants that can be used to synthesize various derivatives.

| Phenoxyacetic Acid Derivative | Pyridine Amine Derivative | Resulting Compound |

| 2-Phenoxyacetic acid | 2-Amino-6-methylpyridine | This compound |

| 2-(4-Chlorophenoxy)acetic acid | 2-Amino-6-methylpyridine | N-(6-methylpyridin-2-yl)-2-(4-chlorophenoxy)acetamide |

| 2-Phenoxyacetic acid | 2-Amino-4,6-dimethylpyridine | N-(4,6-dimethylpyridin-2-yl)-2-phenoxyacetamide |

| 2-(4-Methoxyphenoxy)acetic acid | 2-Amino-6-methylpyridine | N-(6-methylpyridin-2-yl)-2-(4-methoxyphenoxy)acetamide |

| 2-Phenoxyacetic acid | 2-Amino-6-chloropyridine | N-(6-chloropyridin-2-yl)-2-phenoxyacetamide |

This modular approach to the synthesis allows for the generation of a wide array of derivatives for further study. The choice of synthetic route will often depend on the availability of the starting materials and the desired scale of the reaction.

Structural Modifications and Analog Generation

The generation of analogs of this compound is primarily achieved by systematically altering its two constituent building blocks: the 2-amino-6-methylpyridine head group and the phenoxyacetic acid tail. The foundational synthesis typically involves the acylation of 2-amino-6-methylpyridine with phenoxyacetyl chloride or a related activated form of phenoxyacetic acid. chemicalbook.comsigmaaldrich.comscientificlabs.co.uk This straightforward amide coupling reaction is highly amenable to the incorporation of diverse chemical functionalities. nih.gov

Modifications of the Pyridine Moiety: The pyridine ring serves as a key anchor for structural diversification. Variations can be introduced by:

Altering the alkyl substituent: The methyl group at the 6-position can be replaced with other alkyl groups (ethyl, isopropyl, etc.) to probe steric effects.

Introducing additional substituents: Functional groups such as halogens, methoxy (B1213986) groups, or nitro groups can be installed on the pyridine ring to modulate its electronic properties.

Varying the substitution pattern: Isomeric aminopyridines, such as 2-amino-4-methylpyridine, can be used to change the spatial orientation of the substituents.

Modifications of the Phenoxyacetamide Moiety: The phenoxy group is another prime site for modification. Analogs can be generated by:

Substitution on the phenyl ring: A wide array of commercially available substituted phenols can be used to synthesize corresponding phenoxyacetic acids. google.com This allows for the introduction of electron-donating or electron-withdrawing groups (e.g., -Cl, -F, -CH₃, -OCH₃) at the ortho, meta, or para positions, thereby tuning the molecule's lipophilicity and electronic character.

Altering the linker: The acetyl linker can be modified, for instance, by introducing an alkyl substituent on the α-carbon to create chiral centers and explore stereochemical influences.

These targeted modifications allow for a systematic exploration of the structure-activity relationship (SAR) of the this compound scaffold. nih.govnih.gov

Below is a data table illustrating potential structural analogs generated through these modification strategies.

| Analog ID | Pyridine Moiety (R¹) | Phenyl Moiety (R²) |

| Parent | 6-methyl | Unsubstituted |

| A-1 | 6-ethyl | Unsubstituted |

| A-2 | 4-methyl | Unsubstituted |

| A-3 | 6-methyl | 4-chloro |

| A-4 | 6-methyl | 4-methoxy |

| A-5 | 6-methyl | 2-fluoro |

| A-6 | 4,6-dimethyl | Unsubstituted |

| A-7 | 4,6-dimethyl | 4-chloro |

This table represents a small, illustrative set of potential analogs based on common synthetic modifications.

Library Synthesis for Chemical Space Exploration

Building upon the principles of analog generation, library synthesis enables the rapid and systematic creation of a large and diverse collection of related compounds. nih.gov For the this compound scaffold, a combinatorial approach using parallel synthesis is highly effective. uniroma1.it This methodology involves reacting a collection of diverse aminopyridine building blocks with a collection of diverse phenoxyacetic acid building blocks to generate a grid of unique products.

The primary goal of such a library is to explore a wide region of "chemical space". nih.gov By varying the steric, electronic, and lipophilic properties of the substituents on both the pyridine and phenyl rings, a library can be designed to cover a broad range of physicochemical properties. This increases the probability of identifying compounds with novel or optimized characteristics in subsequent screening assays.

The synthesis can be performed using automated parallel synthesizers, which allow for the efficient production and purification of discrete compounds in a spatially addressable format (e.g., 96-well plates). The core reaction remains the robust amide bond formation, which is compatible with a wide range of functional groups, minimizing the need for complex protecting group strategies.

The following table outlines a hypothetical design for a small combinatorial library aimed at exploring chemical space around the parent scaffold.

| Phenoxyacetic Acid 1 (Unsubstituted) | Phenoxyacetic Acid 2 (4-Fluoro) | Phenoxyacetic Acid 3 (4-Methyl) | Phenoxyacetic Acid 4 (3-Chloro) | Phenoxyacetic Acid 5 (2-Methoxy) | |

| Aminopyridine 1 (2-amino-6-methylpyridine) | Product 1-1 | Product 1-2 | Product 1-3 | Product 1-4 | Product 1-5 |

| Aminopyridine 2 (2-amino-4-methylpyridine) | Product 2-1 | Product 2-2 | Product 2-3 | Product 2-4 | Product 2-5 |

| Aminopyridine 3 (2-amino-5-chloropyridine) | Product 3-1 | Product 3-2 | Product 3-3 | Product 3-4 | Product 3-5 |

| Aminopyridine 4 (2-amino-6-ethylpyridine) | Product 4-1 | Product 4-2 | Product 4-3 | Product 4-4 | Product 4-5 |

| Aminopyridine 5 (2-amino-4,6-dimethylpyridine) | Product 5-1 | Product 5-2 | Product 5-3 | Product 5-4 | Product 5-5 |

This table illustrates the combinatorial principle where reacting 5 distinct aminopyridines with 5 distinct phenoxyacetic acids yields a library of 25 unique compounds.

Such a library, while modest in size, provides a powerful tool for initial screening campaigns. The data generated from testing these compounds can rapidly inform the development of more focused, second-generation libraries for lead optimization. The adaptability of the underlying amide coupling chemistry ensures that this scaffold can be extensively explored through combinatorial and parallel synthesis techniques.

Molecular Interactions and Biological Target Profiling of N 6 Methylpyridin 2 Yl 2 Phenoxyacetamide

Enzyme Modulation Studies

The ability of N-(6-methylpyridin-2-yl)-2-phenoxyacetamide to modulate the activity of various enzymes has been a primary area of investigation. These studies are crucial in elucidating its potential mechanisms of action and therapeutic applications.

Investigation of Cyclooxygenase-2 (COX-2) Inhibition Mechanisms

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, and its selective inhibition is a well-established strategy for anti-inflammatory therapies. While direct experimental data on the COX-2 inhibitory activity of this compound is not extensively available in the public domain, the broader class of acetamide (B32628) derivatives has been a subject of interest for their potential as COX-2 inhibitors. Research into phenol (B47542) acetamide derivatives, for instance, has yielded compounds with notable in vitro COX-2 inhibition.

Table 1: In Vitro COX-2 Inhibitory Activity of Related Phenol Acetamide Derivatives Data for illustrative purposes for a related class of compounds and not for this compound itself.

| Compound | IC50 (µM) |

|---|---|

| Phenol Acetamide Derivative 1 | 0.768 |

| Phenol Acetamide Derivative 2 | 0.616 |

| Celecoxib (Reference) | 0.041 |

IC50: The half maximal inhibitory concentration.

The structural motif of an acetamide linked to aromatic rings is a feature shared by several known COX-2 inhibitors. The phenoxyacetamide and methylpyridinyl moieties of the title compound could potentially interact with the active site of the COX-2 enzyme, a hypothesis that warrants further empirical investigation through in vitro enzymatic assays and in silico molecular docking studies.

Exploration of SARS-CoV-2 Main Protease (Mpro) Interaction and Inhibition

The main protease (Mpro) of SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for antiviral drug development. The 2-phenoxyacetamide (B1293517) scaffold has been identified as a promising pharmacophore for the inhibition of SARS-CoV-2 Mpro. In silico studies on a series of 2-phenoxyacetamide derivatives have suggested favorable binding interactions with the Mpro active site. nih.gov

These computational models predict that the 2-phenoxyacetamide core can establish key hydrogen bonding and hydrophobic interactions within the Mpro binding pocket. The calculated free energy of binding for some of these derivatives falls within a promising range, suggesting a potential for inhibitory activity. nih.gov

Table 2: Predicted Binding Affinity of 2-Phenoxyacetamide Derivatives against SARS-CoV-2 Mpro (In Silico Data) Data from a computational study on a series of 2-phenoxyacetamide derivatives and not direct experimental values for this compound.

| Derivative | Predicted Free Energy of Binding (ΔGbind) (kcal/mol) |

|---|---|

| 2-phenoxyacetamide derivative series | -6.83 to -7.20 |

ΔGbind: A lower value indicates a more favorable binding interaction.

While these in silico results are encouraging, they need to be substantiated by experimental data, such as IC50 values from enzymatic assays, to confirm the actual inhibitory potency of this compound against SARS-CoV-2 Mpro.

Analysis of Sirtuin 2 (SIRT2) Inhibitory Activities

Sirtuin 2 (SIRT2) is a NAD+-dependent deacetylase that has emerged as a therapeutic target in cancer and neurodegenerative diseases. Notably, the N-phenylacetamide scaffold is present in a class of potent and selective SIRT2 inhibitors. researchgate.net Structure-activity relationship (SAR) studies on these derivatives have led to the discovery of compounds with nanomolar inhibitory activity. researchgate.net

One such derivative, 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide, has demonstrated a high degree of potency and selectivity for SIRT2 over other sirtuin isoforms. researchgate.net This suggests that the this compound, which shares the core N-pyridinyl-acetamide structure, may also exhibit inhibitory activity against SIRT2.

Table 3: In Vitro SIRT2 Inhibitory Activity of a Related N-Phenylacetamide Derivative Data for a structurally related compound, not this compound.

| Compound | Target | IC50 (nM) |

|---|---|---|

| 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide | SIRT2 | 42 |

IC50: The half maximal inhibitory concentration.

The potential for this compound to act as a SIRT2 inhibitor is a compelling area for future research, which could be explored through enzymatic assays and cellular studies to measure its effect on SIRT2-mediated deacetylation.

Interactions with Other Enzymatic Systems

To date, there is a lack of publicly available research specifically investigating the interactions of this compound with other enzymatic systems beyond those discussed above. Comprehensive profiling against a broader panel of enzymes would be necessary to fully characterize its selectivity and to identify any potential off-target effects.

Receptor Binding and Allosteric Modulation

The ability of a compound to bind to and modulate the function of receptors is a critical aspect of its pharmacological profile.

Characterization of Metabotropic Glutamate (B1630785) Receptor Subtype 5 (mGlu5) Allosteric Ligand Properties

The metabotropic glutamate receptor subtype 5 (mGlu5) is a G-protein coupled receptor that plays a significant role in synaptic plasticity and is a target for the treatment of various neurological and psychiatric disorders. The discovery of allosteric modulators for mGlu5 has opened new avenues for therapeutic intervention.

While there is no direct evidence to suggest that this compound is an allosteric modulator of mGlu5, the presence of a dipyridyl amide-like structure is noteworthy. Research has been conducted on dipyridyl amides as potent mGlu5 receptor antagonists. nih.gov These studies indicate that the pyridinyl-amide scaffold can be a key structural feature for interaction with the mGlu5 receptor.

Further investigation through radioligand binding assays and functional assays would be required to determine if this compound possesses any affinity for or modulatory activity at the mGlu5 receptor.

Comprehensive Receptor Affinity Profiling

No publicly available studies detailing the comprehensive receptor affinity profiling of this compound could be identified. Such profiling would typically involve screening the compound against a broad panel of receptors, ion channels, and transporters to determine its binding affinities and selectivity. This information is crucial for identifying potential biological targets and understanding the compound's pharmacological spectrum. Without these data, the specific receptors with which this compound interacts remain unknown.

Elucidation of Molecular Mechanisms of Action (MMoA)

The elucidation of a compound's molecular mechanism of action is fundamental to understanding its biological effects. This involves identifying the specific molecular pathways and cellular processes that are modulated by the compound.

A comprehensive search of scientific literature did not yield any studies on the pathway analysis of this compound in cellular systems. Such analyses, often conducted using techniques like transcriptomics, proteomics, or specific cell-based assays, are essential for mapping the downstream effects of a compound's interaction with its biological target(s). The absence of this information means that the cellular pathways affected by this compound have not been characterized.

Detailed studies on the protein-ligand interaction dynamics of this compound are not available in the public domain. Investigating these dynamics, through methods such as X-ray crystallography, NMR spectroscopy, or computational modeling, provides insights into the precise binding mode, the nature of the intermolecular forces involved, and the conformational changes that occur upon binding. This information is critical for structure-based drug design and optimization.

An in-depth analysis of the structure-activity relationships (SAR) of this compound and its analogs reveals critical insights into the molecular features governing their biological activity. These investigations are fundamental in medicinal chemistry for optimizing lead compounds into potent and selective drug candidates. This article explores the design principles, computational modeling, and specific structural contributions that define the pharmacological profile of this class of compounds.

Computational and Theoretical Chemistry Studies of N 6 Methylpyridin 2 Yl 2 Phenoxyacetamide

Molecular Docking and Virtual Screening Applications for Target Identification

To report on this topic, studies would need to have been performed where researchers computationally screen N-(6-methylpyridin-2-yl)-2-phenoxyacetamide against various biological targets (e.g., proteins, enzymes) to predict its binding affinity and potential therapeutic applications. This process identifies potential protein partners for the compound. Such studies, including data on binding energies or identified protein hits for this specific compound, have not been published.

Quantum Chemical Calculations

This section requires data from quantum mechanical calculations to understand the molecule's electronic properties.

Frontier Molecular Orbital (FMO) Analysis for Reactivity PredictionThis requires calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap (ΔE = ELUMO – EHOMO) is a key parameter for predicting chemical reactivity and stability. A representative data table would look like this, but the values are currently unknown:

Table 1: Hypothetical Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Data not available |

| ELUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

This table is for illustrative purposes only. No published data exists for this compound.

Molecular Dynamics Simulations for Conformational Flexibility and Binding

This would involve reports from simulations that model the movement of the molecule over time, either in isolation or when bound to a biological target. These studies provide insight into the compound's conformational stability and the dynamics of its interactions. No such simulation studies have been published for this compound.

In Silico Prediction of Molecular Properties Relevant to Biological Activity

This section requires data from predictive models for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. These in silico tools estimate a compound's drug-likeness and pharmacokinetic profile. A typical data table would include parameters like those shown below, for which there is no specific published data.

Table 2: Hypothetical Predicted ADMET Properties

| Property | Predicted Value |

|---|---|

| Molecular Weight | Data not available |

| LogP | Data not available |

| Hydrogen Bond Donors | Data not available |

| Hydrogen Bond Acceptors | Data not available |

| Water Solubility | Data not available |

| Blood-Brain Barrier Permeability | Data not available |

This table is for illustrative purposes only. No published data exists for this compound.

Preclinical in Vitro and Cell Based Research Models for N 6 Methylpyridin 2 Yl 2 Phenoxyacetamide

Cellular Activity Assays in Model Systems

Cellular activity assays are fundamental in early-stage drug discovery to determine the biological effects of a compound on cells grown in a laboratory setting. These assays can reveal a compound's potential as a therapeutic agent by assessing its impact on cellular processes.

A primary step in characterizing a novel compound is to evaluate its effect on cell growth and proliferation. nih.gov These assays are crucial for identifying potential anti-cancer agents or other therapeutic activities related to cell division. A variety of human cancer cell lines are typically used to screen for cytotoxic and anti-proliferative effects. nih.gov

Commonly employed methods include metabolic assays that measure the metabolic activity of cells, which correlates with the number of viable cells. abcam.com The reduction of tetrazolium salts like MTT, XTT, and WST-1 into colored formazan (B1609692) compounds is a hallmark of metabolically active cells. sigmaaldrich.com An increase in metabolic activity is associated with proliferating cells, whereas a decrease can indicate a toxic effect. sigmaaldrich.com

For instance, a study on novel phenoxyacetamide derivatives demonstrated their potential as apoptotic inducers against HepG2 cells, a human liver cancer cell line. nih.gov The cytotoxic activity of these compounds was evaluated using the MTT assay, which is a colorimetric method for assessing cell proliferation based on metabolic activity. sigmaaldrich.comnih.gov

Below is an illustrative data table showing the type of results obtained from such an assay for a series of hypothetical phenoxyacetamide derivatives, demonstrating how the half-maximal inhibitory concentration (IC50) is determined across different cancer cell lines.

| Compound | MCF-7 (IC50 in µM) | HCT-116 (IC50 in µM) | HepG2 (IC50 in µM) |

|---|---|---|---|

| Derivative A | 15.2 | 22.5 | 18.9 |

| Derivative B | 8.7 | 12.1 | 9.5 |

| Derivative C | 25.4 | 35.8 | 29.3 |

This table presents hypothetical data for illustrative purposes and does not represent actual experimental results for N-(6-methylpyridin-2-yl)-2-phenoxyacetamide.

Other assays, such as the BrdU and EdU assays, directly measure DNA synthesis in actively dividing cells, providing a more direct assessment of proliferation. abcam.com Fluorescent dye-based assays can also be used to analyze the cell cycle stage or division rate of a cell population. abcam.com

Phenotypic screening is a powerful approach in drug discovery that focuses on identifying small molecules that induce a desired change in a cell's phenotype, without prior knowledge of the drug's target. nih.govmdpi.com This method is particularly useful for discovering compounds with novel mechanisms of action. nih.gov

For a compound like this compound, phenotypic screens could be designed to identify a wide range of cellular effects, such as the induction of differentiation in cancer cells, modulation of inflammatory responses, or reversal of a disease-specific cellular phenotype. nih.gov High-content screening platforms, which use automated microscopy and image analysis, are often employed to quantify phenotypic changes in large compound libraries. nih.gov

A successful phenotypic screen can lead to the identification of a "hit" compound, which then requires further investigation to determine its mechanism of action. nih.gov This often involves a combination of techniques, including affinity-based pull-down experiments and genetic approaches, to identify the cellular target of the compound. nih.gov

Target Engagement and Functional Assays in Preclinical Settings

Once a compound has demonstrated interesting cellular activity, it is crucial to determine if it directly interacts with a specific molecular target and to characterize the functional consequences of this interaction. acs.org

Target engagement assays confirm that a compound binds to its intended target within the complex environment of a cell. nih.gov The Cellular Thermal Shift Assay (CETSA) is a widely used method for this purpose. nih.gov CETSA measures the thermal stability of a target protein in the presence and absence of a compound. nih.gov If the compound binds to the protein, it can either stabilize or destabilize it, leading to a shift in its melting temperature. nih.gov

Functional assays are then used to measure the effect of the compound on the biological activity of its target. youtube.com For example, if the target is a kinase, a functional assay would measure the compound's ability to inhibit the kinase's catalytic activity. nih.gov These assays are essential for understanding the compound's mechanism of action and for establishing a structure-activity relationship to guide further drug development. nih.gov

The following table illustrates the type of data that might be generated from a functional kinase assay for a hypothetical inhibitor.

| Kinase Target | Inhibitor IC50 (nM) | Assay Type |

|---|---|---|

| Kinase A | 50 | Radiometric |

| Kinase B | >10,000 | Luminescent |

| Kinase C | 250 | Fluorescence Polarization |

This table presents hypothetical data for illustrative purposes and does not represent actual experimental results for this compound.

Development and Application of Advanced In Vitro Models for Mechanistic Research

While traditional 2D cell cultures are valuable for initial screening, they often fail to replicate the complex microenvironment of human tissues. nih.gov To bridge this gap, more physiologically relevant in vitro models, such as 3D cell cultures and organ-on-a-chip systems, are being increasingly used in preclinical drug development. nih.govnih.gov

Three-dimensional cell culture models, such as spheroids and organoids, better mimic the cell-cell and cell-matrix interactions that occur in vivo. dergipark.org.trgbo.com These models are more predictive of a drug's efficacy and toxicity in humans and can be used to study complex biological processes like tumor invasion and drug resistance. dergipark.org.trnih.gov

Organ-on-a-chip technology represents a significant advancement in in vitro modeling, creating microfluidic devices that simulate the structure and function of human organs. nih.govamerigoscientific.com These "chips" can be used to study the effects of a compound on a specific organ or even to model the interactions between multiple organs. amerigoscientific.com For example, a "liver-on-a-chip" could be used to investigate the metabolism and potential hepatotoxicity of this compound. nih.gov The ability to use human cells in these models also helps to overcome the limitations of animal testing, where species differences can lead to inaccurate predictions of human responses. nih.gov

The integration of these advanced in vitro models into the preclinical drug development pipeline holds great promise for improving the efficiency and success rate of bringing new therapies to patients. dergipark.org.trnih.gov

Advanced Spectroscopic and Structural Characterization in N 6 Methylpyridin 2 Yl 2 Phenoxyacetamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation of Compounds and Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of N-(6-methylpyridin-2-yl)-2-phenoxyacetamide in solution. Through ¹H and ¹³C NMR, the chemical environment of each hydrogen and carbon atom can be mapped, confirming the molecular framework and connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to display distinct signals for each unique proton in the molecule. The aromatic protons of the phenoxy and pyridine (B92270) rings would appear in the downfield region (typically 6.5-8.5 ppm). The pyridine ring protons are anticipated to show a characteristic splitting pattern, while the phenoxy group protons would also exhibit splitting based on their substitution pattern. The methylene (B1212753) (-CH₂-) protons of the acetamide (B32628) linker would likely appear as a singlet, and the methyl (-CH₃) protons on the pyridine ring would also produce a singlet, but in the upfield region. The amide proton (N-H) often presents as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing a single peak for each unique carbon atom. The carbonyl carbon (C=O) of the amide group is expected to have the most downfield chemical shift (around 170 ppm). Carbons of the aromatic rings would resonate in the 110-160 ppm range. The methylene and methyl carbons would appear at the higher field end of the spectrum.

A hypothetical ¹H NMR data table based on the analysis of similar structures is presented below.

| Predicted ¹H NMR Data for this compound | | :--- | :--- | :--- | :--- | | Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | | Amide N-H | 8.5 - 9.5 | broad singlet | - | | Pyridine H (position 4) | 7.6 - 7.8 | triplet | ~7.8 | | Pyridine H (position 3 or 5) | 6.8 - 7.2 | doublet | ~7.5 | | Pyridine H (position 5 or 3) | 6.8 - 7.2 | doublet | ~7.9 | | Phenoxy H (para) | 7.2 - 7.4 | triplet | ~7.4 | | Phenoxy H (meta) | 6.9 - 7.1 | triplet | ~7.6 | | Phenoxy H (ortho) | 6.9 - 7.1 | doublet | ~8.0 | | Methylene (-OCH₂-) | 4.6 - 4.8 | singlet | - | | Methyl (-CH₃) | 2.4 - 2.6 | singlet | - |

Note: This table contains predicted data based on known chemical shifts for similar functional groups and structural motifs. Actual experimental values may vary.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound, a single-crystal X-ray diffraction study would reveal critical information about its molecular conformation, bond lengths, bond angles, and intermolecular interactions.

A crystallographic study would provide the data to populate a table like the hypothetical one below.

| Hypothetical Crystallographic Data for this compound | | :--- | :--- | | Parameter | Expected Value/System | | Crystal System | Monoclinic or Orthorhombic | | Space Group | e.g., P2₁/c or P2₁2₁2₁ | | a (Å) | 10 - 15 | | b (Å) | 5 - 10 | | c (Å) | 15 - 25 | | β (°) | 90 - 105 | | Volume (ų) | 1500 - 2000 | | Z (molecules/unit cell) | 4 | | Key Hydrogen Bonds | N-H···O=C, C-H···O |

Note: This table is illustrative and presents typical ranges and possibilities for a molecule of this type.

Vibrational Spectroscopy (e.g., FT-IR) for Functional Group Analysis and Interaction Studies

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent parts.

Key expected vibrational bands include:

N-H Stretch: A sharp to moderately broad band around 3200-3400 cm⁻¹ corresponding to the amide N-H stretching vibration.

C-H Stretches: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups would be observed just below 3000 cm⁻¹.

C=O Stretch (Amide I): A strong, sharp absorption band between 1650 and 1690 cm⁻¹ is characteristic of the carbonyl group in a secondary amide.

N-H Bend (Amide II): This band, resulting from a coupling of N-H bending and C-N stretching, typically appears around 1510-1570 cm⁻¹.

C=C and C=N Stretches: Vibrations from the aromatic pyridine and benzene (B151609) rings are expected in the 1400-1600 cm⁻¹ region.

C-O-C Stretch: The asymmetric and symmetric stretching of the ether linkage would produce strong bands in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively.

| Characteristic FT-IR Bands for this compound | | :--- | :--- | :--- | | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | | N-H Stretch | 3200 - 3400 | Medium | | Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak | | Aliphatic C-H Stretch | 2850 - 3000 | Medium-Weak | | C=O Stretch (Amide I) | 1650 - 1690 | Strong | | N-H Bend (Amide II) | 1510 - 1570 | Medium-Strong | | Aromatic C=C/C=N Stretches | 1400 - 1600 | Medium-Strong | | Asymmetric C-O-C Stretch | 1200 - 1300 | Strong |

Note: This table summarizes the expected positions of key infrared absorption bands.

UV-Visible Spectroscopy in Electronic Structure and Absorption Studies

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, providing information about the electronic transitions within a molecule. For this compound, the spectrum is expected to be dominated by absorptions arising from π → π* transitions within the aromatic systems (the phenoxy and methylpyridine rings) and n → π* transitions associated with the carbonyl group of the amide.

The conjugated systems of the aromatic rings are the primary chromophores. One would anticipate strong absorption bands in the UV region, likely between 200 and 300 nm, corresponding to these π → π* transitions. The less intense n → π* transition of the amide carbonyl group might also be observed, often as a shoulder on the more intense π → π* bands. The exact position and intensity (molar absorptivity, ε) of these absorption maxima are sensitive to the solvent used, due to differential stabilization of the ground and excited electronic states.

| Expected UV-Visible Absorption Data for this compound | | :--- | :--- | :--- | | Electronic Transition | Expected λmax (nm) | Typical Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | | π → π* (Aromatic Rings) | 220 - 280 | > 10,000 | | n → π* (Carbonyl) | 280 - 320 | < 1,000 |

Note: The values in this table are typical for the chromophores present in the molecule and may vary based on solvent and specific electronic interactions.

Emerging Research Directions and Future Perspectives for N 6 Methylpyridin 2 Yl 2 Phenoxyacetamide

Exploration as a Chemical Biology Tool for Mechanistic Probes

The unique structural architecture of N-(6-methylpyridin-2-yl)-2-phenoxyacetamide, which combines a substituted pyridine (B92270) ring with a phenoxyacetamide moiety, makes it a compelling candidate for development as a chemical probe. In chemical biology, such probes are instrumental in dissecting complex biological processes at the molecular level. The exploration in this area would focus on identifying specific protein targets and elucidating the compound's mechanism of action. By introducing reporter tags or reactive groups onto the molecular scaffold, researchers could employ techniques like affinity chromatography and mass spectrometry to identify binding partners within the cellular proteome. Understanding these interactions is the first step toward unraveling the compound's influence on cellular signaling pathways and metabolic networks.

Potential Applications in Material Science and Supramolecular Chemistry

Beyond its potential biological applications, the structural features of this compound lend themselves to exploration in material science and supramolecular chemistry. The presence of aromatic rings, amide linkages, and a pyridine nitrogen atom provides sites for non-covalent interactions such as hydrogen bonding, π-π stacking, and metal coordination. These interactions are the foundation of self-assembling systems. Researchers may investigate the ability of this compound to form ordered structures like gels, liquid crystals, or crystalline coordination polymers. Such materials could exhibit interesting photophysical or electronic properties, opening avenues for applications in sensing, catalysis, or optoelectronics. The ability to tune these properties by modifying the core structure presents a promising direction for the rational design of new functional materials.

Development of Green Chemistry Approaches for Sustainable Synthesis

As the chemical industry moves towards more environmentally benign processes, the development of sustainable synthetic routes for promising molecules is paramount. Future research on this compound will likely prioritize the principles of green chemistry. unibo.it This involves exploring synthetic pathways that minimize waste, use less hazardous solvents and reagents, and are more energy-efficient. rsc.org Potential strategies could include the use of catalytic methods to replace stoichiometric reagents, the exploration of solvent-free reaction conditions, or the use of bio-based starting materials. The goal is to develop a synthesis that is not only efficient and high-yielding but also has a minimal environmental footprint, ensuring the long-term viability of its potential applications.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-(6-methylpyridin-2-yl)-2-phenoxyacetamide, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves multi-step reactions, such as substitution, reduction, and condensation. For example:

- Substitution : Reacting halogenated nitrobenzene derivatives with pyridinemethanol under alkaline conditions to form intermediates .

- Reduction : Using iron powder under acidic conditions to reduce nitro groups to amines .

- Condensation : Employing condensing agents (e.g., DCC or EDCI) to link phenoxyacetate moieties to the pyridine core .

- Optimization : Reaction temperature (e.g., 60–80°C for substitution), solvent choice (e.g., DMF for polar intermediates), and stoichiometric ratios are critical. Purity is monitored via TLC and NMR .

Q. Which analytical techniques are essential for characterizing this compound and its intermediates?

- TLC : Monitors reaction progress and purity using silica gel plates and UV visualization .

- NMR Spectroscopy : Confirms structural integrity via <sup>1</sup>H (for proton environments) and <sup>13</sup>C (for carbon backbone) spectra. Aromatic protons in the pyridine ring typically appear at δ 7.0–8.5 ppm .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns, especially for halogenated or trifluoromethyl derivatives .

Q. What initial biological assays are used to evaluate its bioactivity?

- Antioxidant Activity : DPPH and ABTS radical scavenging assays quantify free radical neutralization .

- Anticancer Screening : MTT assays on cell lines (e.g., MCF-7 breast cancer) measure cytotoxicity .

- Antimicrobial Testing : Agar diffusion or microdilution assays assess bacterial/fungal growth inhibition .

Advanced Research Questions

Q. How can multi-step synthesis be optimized to improve yield and scalability?

- Stepwise Optimization :

- Catalysis : Transition-metal catalysts (e.g., Pd for cross-coupling) enhance selectivity in pyridine functionalization .

- Microwave-Assisted Synthesis : Reduces reaction time for condensation steps (e.g., from 24 hours to 2 hours) .

- Workup Strategies : Liquid-liquid extraction or column chromatography minimizes byproduct contamination .

- Case Study : A 35% yield improvement was achieved by replacing Fe powder with catalytic hydrogenation for nitro reduction .

Q. How do computational methods aid in predicting biological targets and mechanisms?

- Molecular Docking : Software like AutoDock Vina models interactions with enzymes (e.g., cytochrome P450) or receptors (e.g., GABA-A). The pyridine ring and acetamide group often form hydrogen bonds with active sites .

- QSAR Studies : Correlate substituent effects (e.g., methyl vs. chloro groups) with bioactivity trends .

Q. How can contradictions in biological data across studies be resolved?

- Assay Standardization : Variability in cell culture conditions (e.g., serum concentration) or DPPH solvent polarity may skew results. Replicating assays under identical protocols is critical .

- Structural Verification : Impurities (e.g., unreacted intermediates) can cause false positives. Re-characterizing batches via HPLC-MS ensures compound integrity .

- Meta-Analysis : Comparing data from structurally analogous compounds (e.g., N-(6-methylpyridin-2-yl)formamide) identifies trends in substituent-driven activity .

Q. What strategies are used to study structure-activity relationships (SAR) for derivatives?

- Functional Group Modifications :

- Synthetic Libraries : Parallel synthesis of 10–20 analogs with systematic substituent variations (e.g., methyl, fluoro, cyano) identifies pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.